1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone
Description
1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone is a tertiary amine derivative featuring a piperidine ring substituted at the 4-position with a methyl-(2-hydroxyethyl)amino group and an acetyl (ethanone) moiety at the 1-position. This compound is structurally related to bioactive molecules targeting neurological and enzymatic pathways, such as neurotensin receptor agonists and phosphodiesterase (PDE) inhibitors . Its synthesis and applications are noted in patent literature and medicinal chemistry studies, though commercial availability is currently discontinued .
Properties
IUPAC Name |
1-[4-[2-hydroxyethyl(methyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)12-5-3-10(4-6-12)11(2)7-8-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBAXEDFDIVQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borane-Mediated Reductive Amination
Reductive amination is a cornerstone method for introducing amine groups into piperidine scaffolds. A protocol using BH₃·THF/AcOH/CH₂Cl₂ was optimized for electron-deficient amines, achieving yields of 74–93% for related piperidine derivatives. For the target compound, this method involves:
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Condensation of 4-(aminomethyl)piperidine with 2-hydroxyethyl methyl ketone to form an imine intermediate.
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Reduction using BH₃·THF under acidic conditions to yield the secondary amine.
Key advantages include short reaction times (10–25 minutes ) and compatibility with polar aprotic solvents like DMF. However, byproducts such as N-acetylated or N-ethylated amines may form if acetic acid is present.
Sodium Cyanoborohydride-Based Methods
An alternative employs NaBH₃CN/TMSCl/DMF , which minimizes epimerization and side reactions. This method is particularly effective for sterically hindered substrates, achieving >90% conversion in multi-gram syntheses. For example:
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4-Piperidone is reacted with 2-(methylamino)ethanol in the presence of NaBH₃CN, followed by acetylation to introduce the ethanone group.
Alkylation Strategies
Nucleophilic Substitution on Piperidine
Alkylation of 4-piperidinemethanol with 2-chloro-N-methylethanolamine under basic conditions (e.g., K₂CO₃ in DMF) provides the intermediate 4-[(2-hydroxyethyl)(methyl)amino]piperidine , which is subsequently acetylated using acetyl chloride. This method offers scalability, with reported yields of 68–72% .
Mitsunobu Reaction for Hydroxyethyl Group Installation
The Mitsunobu reaction enables precise installation of the hydroxyethyl group. Using DIAD/Ph₃P , 4-(methylamino)piperidine is coupled with ethylene glycol derivatives, followed by oxidation to introduce the ketone moiety. This method avoids racemization but requires stoichiometric reagents, increasing costs.
Multi-Step Synthetic Routes
Five-Stage Industrial Synthesis
A scalable industrial route involves:
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Stage 1 : Condensation of thiourea with dimethyl malonate to form a barbiturate intermediate.
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Stage 5 : Reductive amination with 2-hydroxyethyl methyl amine and Fe powder/H₂.
This method achieves an overall yield of ~45% but requires stringent control of reaction parameters to minimize byproducts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, making it a candidate for various applications:
Pharmacological Potential
Research indicates that derivatives of piperidine compounds have shown promise as potential therapeutic agents. For instance, studies have highlighted their roles as partial agonists in glucose metabolism regulation, suggesting applications in diabetes management .
Antimicrobial and Anticancer Properties
Compounds similar to 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone have been evaluated for their antimicrobial and anticancer activities. A series of studies on piperidine derivatives demonstrated significant in vitro efficacy against various cancer cell lines, indicating that modifications to the piperidine structure could enhance biological activity .
Case Study 1: Glucose Regulation
A study published in a pharmacological journal investigated the effects of a piperidine derivative on blood glucose levels in murine models. The results indicated that the compound acted as a partial agonist at specific receptors involved in glucose metabolism, leading to a reduction in blood sugar levels during tolerance tests. This suggests potential applications in developing anti-diabetic medications .
Case Study 2: Anticancer Activity
Another relevant study synthesized and tested a series of piperidine derivatives for their anticancer properties. The results showed that certain modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cells. These findings support further investigation into the structure-activity relationship of piperidine-based compounds for cancer therapy .
Mechanism of Action
The mechanism of action of 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Structural and Functional Differences
Methyl vs. Aromatic Substituents: Methyl-(2-hydroxyethyl)amino substitution on piperidine contrasts with Iloperidone’s benzisoxazole or AMG 579’s benzimidazole, which confer distinct receptor/enzyme binding profiles.
Metabolic Stability :
- Iloperidone undergoes extensive hepatic metabolism (O-dealkylation, N-dealkylation), while the hydroxyethyl group in the target compound may reduce oxidative metabolism, improving half-life .
Conformational Dynamics: The ethanone moiety in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent isomerization, suggesting that substituents proximal to the carbonyl group (e.g., hydroxyethyl) could similarly influence conformational stability in the target compound .
Research Findings and SAR Insights
- Neurotensin Receptor Agonists: Derivatives with [(2-hydroxyethyl)-methyl-amino]piperidinyl groups (e.g., compound in ) show affinity for neurotensin receptors, critical in modulating dopamine pathways. Structural optimization here focuses on balancing hydrophilicity and CNS penetration .
- PDE10A Inhibition: AMG 579’s piperidine-ethanone core, when combined with a pyrazine/benzimidazole system, achieves nanomolar potency. This highlights the importance of aromatic π-stacking interactions absent in the target compound .
Biological Activity
1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone, also referred to by its CAS number 1353974-48-7, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H18N2O, with a molecular weight of approximately 214.31 g/mol. The compound features a piperidine ring that is substituted with hydroxyethyl and methylamino groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 214.31 g/mol |
| InChI Key | HIFINWUXIPEGPG-UHFFFAOYSA-N |
| CAS Number | 1353974-48-7 |
Research indicates that compounds similar in structure to this compound may exert their biological effects primarily through modulation of neurotransmitter receptors and pathways. Notably, the piperidine moiety is often linked to activity at dopamine receptors, which are implicated in various neuropsychiatric conditions.
Dopamine Receptor Interaction
Studies have shown that piperidine derivatives can act as selective agonists or antagonists at dopamine receptors. For instance, compounds with similar structural features have been evaluated for their effects on D3 dopamine receptor activity, which is associated with therapeutic effects in treating conditions like schizophrenia and Parkinson's disease .
Anticancer Properties
Preliminary studies suggest that derivatives of piperidine compounds exhibit significant anticancer activity. For example, compounds containing similar structures have demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has also been explored. Research indicates that certain compounds can disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death. This mode of action is particularly relevant for combating resistant strains of bacteria .
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of several piperidine derivatives, it was found that specific modifications to the piperidine ring enhanced cytotoxicity against cancer cells. The study highlighted the importance of the hydroxyethyl substituent in increasing interaction with cellular targets .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antibacterial properties of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific halogen substitutions exhibited lower minimum inhibitory concentrations (MIC), suggesting potent antibacterial activity .
Q & A
Basic Question: What are the established synthetic routes for 1-{4-[(2-Hydroxy-ethyl)-methyl-amino]-piperidin-1-yl}-ethanone, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves alkylation of piperidine derivatives with hydroxyethyl-methyl-amine groups. A common route includes:
Alkylation of 4-aminopiperidine with 2-(methylamino)ethanol under reflux in solvents like ethanol or dichloromethane .
Ethanone introduction via nucleophilic substitution using acetyl chloride or ketone precursors.
Critical parameters:
- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but risk side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
- Catalysts : Acid catalysts (e.g., HCl) optimize intermediate stability but require neutralization post-reaction .
Yield challenges : Competing N-oxide formation or incomplete substitution can reduce purity. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .
Basic Question: How is the structural integrity of this compound validated, and what spectroscopic techniques are prioritized?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm –OH (3200–3600 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 228.33 (C₁₂H₂₄N₂O₂) .
Purity challenges : Residual solvents (e.g., DMF) may obscure NMR signals. Lyophilization or repeated recrystallization improves sample quality .
Advanced Question: What computational strategies are employed to predict target interactions with neurotransmitter receptors?
Methodological Answer:
Molecular Docking :
- Receptor selection : Prioritize dopamine D₂ or serotonin 5-HT₂A receptors due to piperidine’s affinity for CNS targets .
- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding energy calculations.
- Key interactions : Hydrogen bonding with –OH group and hydrophobic interactions with the piperidine ring .
MD Simulations :
- Parameters : 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability .
- Output analysis : Root-mean-square deviation (RMSD) >3 Å suggests poor target compatibility .
Limitations : False positives arise from rigid-receptor assumptions. Experimental validation (e.g., radioligand assays) is essential .
Advanced Question: How are structure-activity relationship (SAR) studies designed to optimize bioactivity?
Methodological Answer:
Derivative synthesis :
- Modify substituents : Replace hydroxyethyl with fluorinated or branched alkyl groups to enhance lipophilicity .
- Piperidine ring substitution : Introduce electron-withdrawing groups (e.g., –F) to alter pKa and membrane permeability .
In vitro assays :
- Binding affinity : Radiolabeled ligand competition assays (IC₅₀ values).
- Functional activity : cAMP accumulation assays for GPCR targets .
Data interpretation : Correlate logP values with blood-brain barrier penetration. Hydroxyethyl derivatives (logP ~1.5) may favor CNS activity .
Advanced Question: How are contradictions in pharmacological data resolved (e.g., divergent IC₅₀ values across studies)?
Methodological Answer:
Source analysis :
- Assay conditions : Compare buffer pH (affects ionization) and cell lines (e.g., HEK293 vs. CHO for receptor expression) .
- Compound purity : HPLC-UV quantification (≥95% purity required for reproducibility) .
Meta-analysis :
- Statistical weighting : Use hierarchical Bayesian models to aggregate data from heterogeneous studies .
- In silico validation : Cross-check with QSAR models trained on high-confidence datasets .
Case example : Discrepancies in D₂ receptor affinity may stem from variations in radioligand (³H-spiperone vs. ³H-raclopride) .
Advanced Question: What strategies mitigate instability of the hydroxyethyl group during formulation?
Methodological Answer:
Prodrug design :
- Esterification : Replace –OH with acetyl or phosphate groups to enhance shelf life .
- pH-sensitive carriers : Encapsulate in liposomes (pH 5.0) for targeted release .
Accelerated stability testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
